

# 1-(3-Bromophenyl)cyclopentanecarboxylic acid suppliers and pricing

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## Compound of Interest

**Compound Name:** 1-(3-Bromophenyl)cyclopentanecarboxylic acid

**Cat. No.:** B176109

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An In-depth Technical Guide to **1-(3-Bromophenyl)cyclopentanecarboxylic Acid** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(3-Bromophenyl)cyclopentanecarboxylic acid** (CAS No. 143328-23-8) is a crucial chemical building block, particularly significant in the field of medicinal chemistry.[1][2][3][4][5] Its unique structure, featuring a substituted phenyl ring attached to a cyclopentanecarboxylic acid moiety, makes it an important intermediate in the synthesis of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, reliable sourcing strategies, pricing analysis, and its pivotal role in the development of novel therapeutics, such as potent and selective NaV1.7 inhibitors for chronic pain management.[6][7][8] Detailed experimental protocols for its synthesis from a key intermediate are provided to support researchers in its practical application.

## Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the cornerstone of its effective use in research and development. **1-(3-Bromophenyl)cyclopentanecarboxylic acid** is a solid at room temperature, characterized by the following key identifiers and properties.[9]

Property	Value	Source(s)
CAS Number	143328-23-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> BrO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	269.13 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Physical Form	Solid	<a href="#">[9]</a>
SMILES String	<chem>OC(=O)C1(CCCC1)c2cccc(Br)c2</chem>	<a href="#">[9]</a>
InChI Key	LYXFHQXQIYWCHA-UHFFFAOYSA-N	<a href="#">[9]</a>
Storage	Sealed in dry, 2-8°C	<a href="#">[10]</a>

Note: Analytical data is not always provided by suppliers of early discovery chemicals. Buyers should assume responsibility for confirming product identity and purity upon receipt.[\[9\]](#)

## Sourcing, Procurement, and Pricing Analysis

For drug development professionals, securing a reliable supply of high-purity starting materials is critical. **1-(3-Bromophenyl)cyclopentanecarboxylic acid** is available from several reputable chemical suppliers catering to the research and bulk synthesis markets.

## Verified Suppliers

A curated list of established suppliers for this compound is provided below. Researchers should inquire directly for bulk quantities and cGMP-grade material if required for later-stage development.

Supplier	Notes
Sigma-Aldrich (Merck)	Listed under the "AldrichCPR" brand for early discovery research.[9]
BLDpharm	Offers the compound for research use, with options for various quantities.[4][10]
Santa Cruz Biotechnology	Provides the compound as a biochemical for proteomics research.[3]
Alfa Chemistry	Lists the compound among its catalog of chemical products.[5]
Lead Sciences	Offers the product with specified purity of 97%. [10]
Chemicalbook	Aggregates listings from various global suppliers.

## Pricing Structure

Pricing is highly dependent on quantity and purity. The data below represents typical pricing for research-grade quantities and should be used as a guideline. For large-scale or cGMP manufacturing, direct quotes are necessary.

Supplier	Quantity	Purity	Price (EUR)
Lead Sciences	100 mg	97%	€ 22.00
Lead Sciences	250 mg	97%	Inquire
Lead Sciences	1 g	97%	€ 93.00

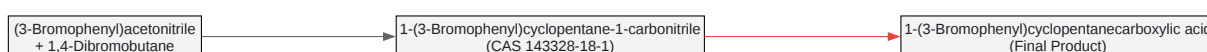
Pricing data is subject to change and may vary by region. Table based on data from Lead Sciences.[10]

## Synthesis and Chemical Workflow

While several synthetic routes to 1-aryl cycloalkanecarboxylic acids exist, a common and reliable strategy involves the hydrolysis of a nitrile intermediate.<sup>[11]</sup> The precursor, 1-(3-bromophenyl)cyclopentane-1-carbonitrile, is commercially available, making its hydrolysis an efficient final step to obtain the desired carboxylic acid.

## Synthetic Workflow Overview

The logical flow from a commercially available precursor to the final product is outlined below. This two-step conceptual pathway involves the synthesis of the nitrile followed by its hydrolysis.



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Caption: Synthetic workflow from nitrile precursor to the final carboxylic acid.

## Experimental Protocol: Acid-Catalyzed Hydrolysis of Nitrile Precursor

This protocol describes a robust method for converting 1-(3-bromophenyl)cyclopentane-1-carbonitrile to the target carboxylic acid.

Objective: To synthesize **1-(3-bromophenyl)cyclopentanecarboxylic acid** via hydrolysis.

Materials:

- 1-(3-bromophenyl)cyclopentane-1-carbonitrile
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated
- Glacial acetic acid
- Deionized water
- Diethyl ether (or Ethyl Acetate)

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source (heating mantle)
- Separatory funnel
- Standard laboratory glassware

Procedure:

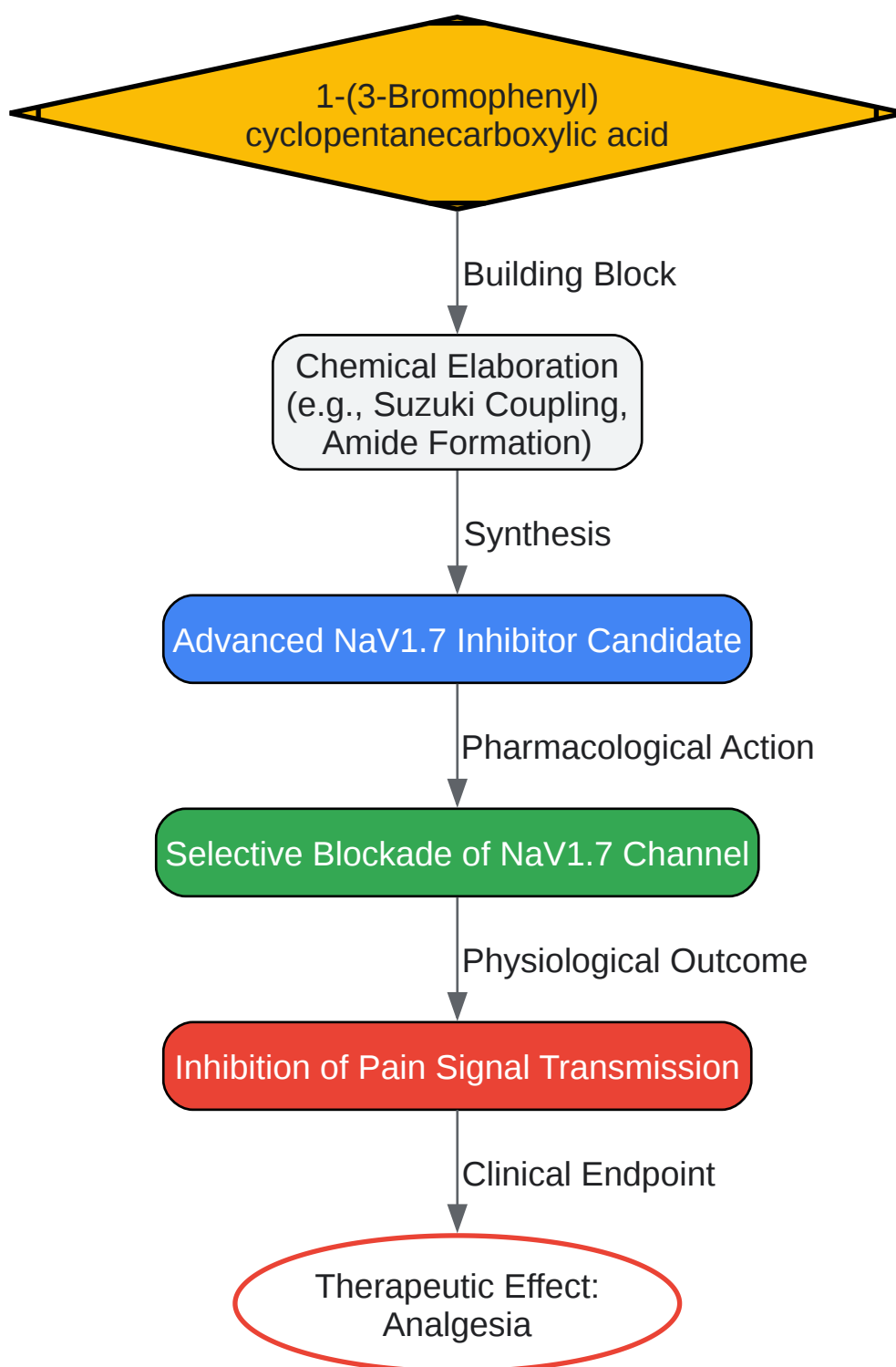
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-(3-bromophenyl)cyclopentane-1-carbonitrile (1.0 eq), glacial acetic acid (5 vol), and a 50% aqueous solution of sulfuric acid (5 vol).
  - **Causality:** Acetic acid serves as a co-solvent to ensure miscibility of the organic nitrile in the aqueous acidic medium. Concentrated sulfuric acid acts as both the catalyst and a water source for the hydrolysis.
- **Heating and Reflux:** Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.
  - **Self-Validation:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting nitrile spot is no longer visible. This typically requires 4-12 hours.
- **Quenching and Workup:** Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture over crushed ice in a separate beaker.
  - **Causality:** This step quenches the reaction and precipitates the crude carboxylic acid product, which is typically less soluble in cold water.
- **Extraction:** Transfer the aqueous slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.

- Causality: The organic solvent will dissolve the desired carboxylic acid, separating it from inorganic salts and residual acid in the aqueous phase.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine.
  - Causality: The water wash removes residual acetic and sulfuric acid. The brine wash removes the majority of the remaining water from the organic phase, initiating the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification (Optional): If necessary, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final **1-(3-bromophenyl)cyclopentanecarboxylic acid** with high purity.

## Application in Drug Discovery: A Key Building Block for NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of chronic pain.[8][12] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, making selective inhibitors of this channel highly sought-after non-opioid analgesics.[7][13]

Recent breakthroughs in medicinal chemistry have identified a class of potent and selective NaV1.7 inhibitors built upon a cyclopentane carboxylic acid scaffold.[6] In these advanced molecules, the 1-aryl-cyclopentanecarboxylic acid core serves as a "warhead" that interacts with key residues within the channel. The 3-bromophenyl moiety of the title compound provides a crucial vector for further chemical elaboration, allowing for the attachment of other pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties.[6]



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Caption: Role as a building block in the development of NaV1.7 inhibitors.

The discovery of these novel cyclopentane carboxylic acids represents a significant advancement, moving away from earlier scaffolds to achieve greater potency and improved metabolic stability, highlighting the value of **1-(3-Bromophenyl)cyclopentanecarboxylic acid** as a key starting material in modern drug discovery programs.[6]

## Conclusion

**1-(3-Bromophenyl)cyclopentanecarboxylic acid** is more than a catalog chemical; it is a validated and valuable tool for medicinal chemists. Its well-defined physicochemical properties, commercial availability, and straightforward synthesis from nitrile precursors make it an accessible and reliable building block. Its demonstrated utility in the construction of potent NaV1.7 inhibitors underscores its importance in the ongoing search for novel, non-addictive pain therapeutics. This guide provides the foundational knowledge—from procurement to application—required for researchers to effectively integrate this compound into their discovery workflows.

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